molecular formula C7H4F3N3S B3121086 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole CAS No. 279250-86-1

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole

Cat. No.: B3121086
CAS No.: 279250-86-1
M. Wt: 219.19 g/mol
InChI Key: KNMQKNPQMFSWNQ-UHFFFAOYSA-N
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Description

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole is a heterocyclic compound that contains both an imidazole and a thiazole ring The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit enzyme activity or alter receptor signaling, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-trifluoromethyl-1H-imidazol-2-yl)benzonitrile
  • 3-(4-trifluoromethyl-1H-imidazol-2-yl)pyridine

Uniqueness

2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole is unique due to the presence of both an imidazole and a thiazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)4-3-12-5(13-4)6-11-1-2-14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQKNPQMFSWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 2
Reactant of Route 2
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 3
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 4
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 5
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Reactant of Route 6
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole

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